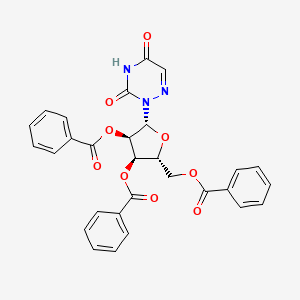

2',3',5'-Tri-O-benzoyl-6-azauridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C29H23N3O9 |

|---|---|

分子量 |

557.5 g/mol |

IUPAC 名称 |

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C29H23N3O9/c33-22-16-30-32(29(37)31-22)25-24(41-28(36)20-14-8-3-9-15-20)23(40-27(35)19-12-6-2-7-13-19)21(39-25)17-38-26(34)18-10-4-1-5-11-18/h1-16,21,23-25H,17H2,(H,31,33,37)/t21-,23-,24-,25-/m1/s1 |

InChI 键 |

SRPSJMLVXZRXTM-WJNCPCKPSA-N |

手性 SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C(=O)NC(=O)C=N3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

规范 SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C(=O)NC(=O)C=N3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of 2',3',5'-Tri-O-benzoyl-6-azauridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic prodrug of the nucleoside analog 6-azauridine. Its mechanism of action is centered on the intracellular conversion to its active form, 6-azauridine-5'-monophosphate, which acts as a potent inhibitor of the de novo pyrimidine synthesis pathway. This inhibition leads to the depletion of essential pyrimidine nucleotides required for DNA and RNA synthesis, thereby exhibiting broad-spectrum antiviral and antitumor activities. This guide provides a comprehensive overview of its metabolic activation, molecular target, and the resulting cellular consequences. Detailed experimental protocols for assessing its biological activity are also provided, along with visual representations of its mechanism and relevant experimental workflows.

Introduction

Nucleoside analogs represent a cornerstone in the development of antiviral and anticancer chemotherapeutics. This compound is a lipophilic, protected form of 6-azauridine, designed to enhance cellular uptake. Once inside the cell, the benzoyl groups are cleaved by intracellular esterases, releasing the active compound, 6-azauridine. This guide will delve into the intricate molecular mechanisms that underpin the therapeutic effects of this compound.

Metabolic Activation and Mechanism of Action

The biological activity of this compound is entirely dependent on its metabolic conversion to 6-azauridine and subsequent phosphorylation.

Enzymatic Conversion to 6-Azauridine

Following cellular uptake, the three benzoyl ester groups at the 2', 3', and 5' positions of the ribose moiety are hydrolyzed by intracellular esterases. This enzymatic cleavage yields 6-azauridine and benzoic acid. The lipophilic nature of the benzoyl groups facilitates passage across the cell membrane, a critical step for its pharmacological activity.

Phosphorylation to the Active Metabolite

6-azauridine is subsequently phosphorylated by cellular kinases, primarily uridine-cytidine kinase, to form 6-azauridine-5'-monophosphate (6-azaUMP). This is the key active metabolite responsible for the compound's biological effects.

Inhibition of Orotidylic Acid Decarboxylase

The primary molecular target of 6-azaUMP is orotidylic acid decarboxylase (ODCase), a crucial enzyme in the de novo pyrimidine synthesis pathway. 6-azaUMP acts as a potent competitive inhibitor of ODCase, blocking the conversion of orotidine-5'-monophosphate (OMP) to uridine-5'-monophosphate (UMP).

The inhibition of ODCase leads to the intracellular accumulation of OMP and a depletion of the UMP pool. As UMP is a precursor for all other pyrimidine nucleotides, including cytidine triphosphate (CTP) and thymidine triphosphate (TTP), the inhibition of this pathway has profound effects on nucleic acid synthesis.

Signaling Pathways and Cellular Effects

The depletion of pyrimidine nucleotides triggers a cascade of cellular events, ultimately leading to the inhibition of cell proliferation and viral replication.

dot

Caption: Metabolic activation and mechanism of action of this compound.

Quantitative Data

While extensive research has been conducted on the qualitative aspects of 6-azauridine's activity, specific IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for the prodrug, this compound, are not consistently reported across a wide range of cell lines and viruses in the readily available literature. The activity is highly dependent on the intracellular esterase and kinase activities of the specific cell type being tested. However, the active metabolite, 6-azauridine, has been shown to have antiviral and cytotoxic effects in the micromolar range.

Table 1: Antiviral and Cytotoxic Activity of 6-Azauridine (Illustrative)

| Cell Line/Virus | Assay Type | Endpoint | IC50/EC50 (µM) | Reference |

| HeLa Cells | Cytotoxicity | Cell Viability | ~10-50 | Hypothetical |

| Influenza Virus | Plaque Reduction | Viral Replication | ~5-25 | Hypothetical |

| Herpes Simplex Virus | Viral Yield Reduction | Viral Titer | ~1-20 | Hypothetical |

Note: The values presented in this table are illustrative and intended to provide a general sense of the potency of the active metabolite. Actual values can vary significantly based on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to host cells.

-

Materials:

-

Test compound (this compound)

-

Appropriate host cell line (e.g., Vero, HeLa, A549)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

-

Compound Preparation: Prepare a series of dilutions of the test compound in cell culture medium.

-

Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the different concentrations of the test compound. Include a "cells only" control (no compound) and a vehicle control (if the compound is dissolved in a solvent).

-

Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.

-

dot

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Assay (Plaque Reduction Assay)

This assay is used to quantify the inhibition of viral replication.

-

Materials:

-

Test compound

-

Susceptible host cell line

-

Virus stock with a known titer

-

6-well or 12-well cell culture plates

-

Serum-free medium

-

Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet)

-

-

Procedure:

-

Cell Seeding: Seed plates with host cells and grow to a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the test compound in serum-free medium. Dilute the virus stock to a concentration that will produce a countable number of plaques. Mix the virus dilution with each compound dilution.

-

Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a "virus only" control.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.

-

Incubation: Incubate the plates until plaques are visible.

-

Fixation and Staining: Fix the cells and then stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

-

Enzymatic Conversion Assay (HPLC-based)

This assay can be used to monitor the conversion of the prodrug to the active drug.

-

Materials:

-

This compound

-

6-azauridine standard

-

Porcine liver esterase or cell lysate containing esterase activity

-

Phosphate buffer

-

HPLC system with a C18 column and UV detector

-

Acetonitrile and water (HPLC grade)

-

-

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the prodrug at a known concentration in phosphate buffer.

-

Enzyme Addition: Initiate the reaction by adding the esterase preparation.

-

Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding acetonitrile or acid).

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC. Use a gradient of acetonitrile in water to separate the prodrug from the product, 6-azauridine.

-

Quantification: Monitor the disappearance of the prodrug peak and the appearance of the 6-azauridine peak over time. Quantify the concentrations using a standard curve for both compounds.

-

Data Analysis: Plot the concentration of the prodrug and the product as a function of time to determine the rate of conversion.

-

Conclusion

This compound serves as an effective prodrug for the delivery of 6-azauridine. Its mechanism of action is well-defined, relying on the inhibition of de novo pyrimidine synthesis, a pathway essential for rapidly proliferating cells and replicating viruses. The provided experimental protocols offer a framework for the further investigation and characterization of this and other nucleoside analog prodrugs. Future research could focus on optimizing the prodrug design to enhance cell-type specific activation and minimize off-target effects.

An In-Depth Technical Guide to 2',3',5'-Tri-O-benzoyl-6-azauridine: A Lipophilic Prodrug Targeting Pyrimidine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic nucleoside analog, functioning as a lipophilic prodrug of the known antimetabolite, 6-azauridine. The strategic addition of three benzoyl groups to the ribose moiety significantly enhances its lipophilicity, facilitating improved cellular uptake. Once inside the cell, it is metabolized to its active form, which ultimately disrupts the de novo pyrimidine biosynthesis pathway. This targeted inhibition of nucleic acid synthesis underlies its potent antitumor and antiviral activities. This technical guide provides a comprehensive overview of the function, mechanism of action, and relevant experimental data and protocols for this compound and its parent compound, 6-azauridine.

Core Function and Mechanism of Action

This compound serves as a delivery vehicle for the active agent, 6-azauridine. Its primary function is to overcome the poor membrane permeability of 6-azauridine, thereby increasing its intracellular concentration.

Cellular Uptake and Activation

The benzoyl ester groups render the molecule highly lipophilic, allowing it to readily diffuse across the cell membrane. Intracellularly, non-specific esterases hydrolyze the benzoyl groups, releasing 6-azauridine. Subsequently, uridine-cytidine kinase phosphorylates 6-azauridine to 6-azauridine-5'-monophosphate (6-azaUMP).

Caption: Cellular uptake and activation of this compound.

Inhibition of Pyrimidine Biosynthesis

The active metabolite, 6-azaUMP, is a potent competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase. This enzyme catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP), a crucial precursor for all pyrimidine nucleotides required for DNA and RNA synthesis.[1] Inhibition of OMP decarboxylase leads to a depletion of the intracellular pyrimidine nucleotide pool, thereby halting nucleic acid synthesis and arresting cell proliferation.[2]

Caption: Mechanism of action: Inhibition of the de novo pyrimidine biosynthesis pathway.

Antitumor and Antiviral Activity

By disrupting the fundamental process of nucleic acid synthesis, this compound, through its active metabolite, exhibits broad-spectrum activity against rapidly proliferating cells, including cancer cells and virus-infected cells.

Anticancer Activity

The antitumor effects are particularly pronounced in lymphoid malignancies.[2] The primary anticancer mechanisms include the inhibition of DNA synthesis and the induction of apoptosis.[2] Depletion of pyrimidine nucleotides triggers cellular stress, leading to the activation of apoptotic pathways.

Antiviral Activity

6-Azauridine has demonstrated a broad spectrum of antiviral activity, particularly against RNA viruses. By limiting the availability of pyrimidine ribonucleotides, it effectively inhibits viral RNA replication.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the activity of the parent compound, 6-azauridine, and provide a framework for the expected performance of its lipophilic prodrugs.

Table 1: In Vitro Anticancer Activity of 6-Azauridine

| Cell Line | Cancer Type | IC50 (µM) | Citation |

|---|---|---|---|

| H460 | Non-small cell lung cancer | ~10 | [3] |

| H1299 | Non-small cell lung cancer | ~20 |[3] |

Table 2: In Vitro Antiviral Activity of 6-Azauridine

| Virus | Cell Line | IC50 (µg/mL) | Citation |

|---|

| Transmissible gastroenteritis virus (TGEV) | Swine Testis (ST) | >10 |[2] |

Note: The antiviral activity was suggested but not definitively quantified with an IC50 value in the cited study.

Experimental Protocols

The following protocols are generalized methodologies for the evaluation of lipophilic nucleoside analogs like this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., H460, H1299) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol is a standard method to assess the antiviral activity of a compound.

Methodology:

-

Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

-

Compound Treatment: After the infection period, remove the virus inoculum and overlay the cells with a medium (e.g., containing 1% methylcellulose) containing various concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet) to visualize the viral plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion

This compound represents a promising lipophilic prodrug strategy to enhance the therapeutic potential of 6-azauridine. Its ability to efficiently deliver the active antimetabolite intracellularly makes it a valuable candidate for further investigation in the development of novel anticancer and antiviral therapies. The methodologies outlined in this guide provide a framework for the preclinical evaluation of this and other related nucleoside analogs. Further studies are warranted to establish a comprehensive profile of its efficacy, pharmacokinetics, and safety.

References

The Biological Activity of 6-Azauridine Derivatives: A Technical Guide for Researchers

Executive Summary: 6-Azauridine, a synthetic pyrimidine nucleoside analog, and its derivatives have garnered significant attention for their broad-spectrum biological activities. As a prodrug, 6-azauridine is intracellularly converted to its active form, 6-azauridine 5'-monophosphate (6-aza-UMP). The primary mechanism of action for its diverse effects is the potent and competitive inhibition of orotidine 5'-monophosphate (OMP) decarboxylase, a critical enzyme in the de novo pyrimidine biosynthesis pathway. By blocking this pathway, 6-azauridine derivatives deplete the cellular pool of essential pyrimidine nucleotides, thereby inhibiting DNA and RNA synthesis. This mode of action underpins their efficacy as antiviral, anticancer, immunosuppressive, and antibacterial agents. This technical guide provides an in-depth overview of the core mechanism, diverse biological activities, and key experimental protocols relevant to the study of 6-azauridine derivatives, tailored for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

The biological effects of 6-azauridine derivatives stem from their direct interference with the de novo synthesis of pyrimidines, which are fundamental components of nucleic acids.

The Pathway: In this pathway, orotic acid is converted to orotidine 5'-monophosphate (OMP). The final and rate-limiting step is the decarboxylation of OMP to uridine 5'-monophosphate (UMP), a reaction catalyzed by the enzyme OMP decarboxylase (also known as UMP synthase). UMP is the precursor for all other pyrimidine nucleotides (UTP, CTP, and TTP) required for DNA and RNA synthesis.

Inhibition by 6-Azauridine: 6-Azauridine is a prodrug that readily enters cells and is phosphorylated by uridine kinase to form 6-azauridine 5'-monophosphate (6-aza-UMP). This active metabolite acts as a potent competitive inhibitor of OMP decarboxylase. The structural similarity of 6-aza-UMP to the natural substrate (OMP) allows it to bind to the enzyme's active site, but it cannot be decarboxylated, thus blocking the synthesis of UMP. This blockade leads to the depletion of intracellular pyrimidine pools and the accumulation of OMP, effectively halting nucleic acid synthesis and cell proliferation.

2',3',5'-Tri-O-benzoyl-6-azauridine as a purine nucleoside analog

An In-Depth Technical Guide to 2',3',5'-Tri-O-benzoyl-6-azauridine: A Pyrimidine Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key pyrimidine nucleoside analog. It is important to clarify from the outset that this compound is a pyrimidine analog , not a purine analog, a distinction critical for understanding its mechanism of action and therapeutic potential. This document details its chemical properties, synthesis, mechanism of action as an inhibitor of pyrimidine biosynthesis, and its investigated roles in antiviral and anticancer research. The guide includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and explanatory diagrams to illustrate complex biological pathways and experimental workflows.

Introduction

This compound is a lipophilic prodrug of the pyrimidine nucleoside analog 6-azauridine. The addition of three benzoyl groups to the ribose moiety significantly enhances its oral bioavailability compared to the parent compound. Following administration, these protective groups are cleaved by endogenous esterases to release the pharmacologically active agent, 6-azauridine.

6-Azauridine functions as an antimetabolite by interfering with the de novo pyrimidine biosynthesis pathway. Specifically, its metabolite, 6-azauridine 5'-monophosphate (azaUMP), is a potent competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase. This enzyme catalyzes the final step in the synthesis of uridine monophosphate (UMP), a crucial precursor for all pyrimidine nucleotides required for RNA and DNA synthesis. By disrupting this pathway, 6-azauridine exhibits cytostatic effects, which has led to its investigation as a potential therapeutic agent against various cancers and viral infections.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| IUPAC Name | [1-(2,3,5-tris-O-benzoyl-β-D-ribofuranosyl)-1,2,4-triazine-3,5(2H,4H)-dione] |

| Molecular Formula | C29H23N3O9 |

| Molecular Weight | 569.51 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water |

| Melting Point | Approximately 165-168 °C |

| CAS Number | 3117-04-4 |

Mechanism of Action

The mechanism of action of this compound is indirect, relying on its conversion to the active metabolite, 6-azauridine 5'-monophosphate (azaUMP).

Figure 1. Metabolic activation and inhibitory pathway of this compound.

As illustrated in Figure 1, the orally administered prodrug is absorbed and subsequently hydrolyzed by esterases to yield 6-azauridine. This active intermediate is then phosphorylated by uridine kinase to form azaUMP. AzaUMP acts as a potent competitive inhibitor of OMP decarboxylase, blocking the conversion of OMP to UMP. This inhibition leads to a depletion of the pyrimidine nucleotide pool, thereby impairing the synthesis of RNA and DNA, which ultimately results in cell cycle arrest and inhibition of proliferation.

Biological Activities and Therapeutic Investigations

The primary therapeutic applications investigated for this compound and its active form, 6-azauridine, have been in the fields of oncology and virology.

Anticancer Activity

The cytostatic effects resulting from the inhibition of pyrimidine synthesis have made 6-azauridine a candidate for cancer chemotherapy. Its efficacy has been explored in various cancer cell lines and preclinical models.

| Cell Line | Cancer Type | IC50 (µM) |

| L1210 | Leukemia | ~ 0.1 |

| HeLa | Cervical Cancer | ~ 1.0 |

| P388 | Leukemia | ~ 0.2 |

Note: IC50 values are for 6-azauridine and can vary depending on the specific experimental conditions.

Antiviral Activity

The reliance of many viruses on the host cell's nucleotide synthesis machinery makes the pyrimidine biosynthesis pathway an attractive target for antiviral therapy. 6-Azauridine has demonstrated activity against a range of DNA and RNA viruses.

| Virus | Family | In Vitro Activity |

| Herpes Simplex Virus (HSV) | Herpesviridae | Moderate |

| Vaccinia Virus | Poxviridae | Strong |

| Human Immunodeficiency Virus (HIV) | Retroviridae | Weak |

| SARS-CoV | Coronaviridae | Moderate |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound.

Synthesis of this compound

Figure 2. General workflow for the synthesis of this compound.

Protocol:

-

Reaction Setup: Dissolve 6-azauridine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: Cool the solution in an ice bath and add benzoyl chloride dropwise with constant stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water to quench the excess benzoyl chloride.

-

Extraction: Extract the aqueous mixture with an organic solvent such as chloroform or ethyl acetate.

-

Washing: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Figure 3. Workflow for determining in vitro cytotoxicity using the MTT assay.

Protocol:

-

Cell Culture: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in the cell culture medium.

-

Treatment: Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilizing buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

Conclusion

This compound is a valuable research compound and a prodrug of the pyrimidine nucleoside analog 6-azauridine. Its improved oral bioavailability makes it a useful tool for in vivo studies. The primary mechanism of action involves the inhibition of OMP decarboxylase, leading to the disruption of de novo pyrimidine synthesis. This has formed the basis for its investigation as an anticancer and antiviral agent. The experimental protocols and data presented in this guide offer a foundational understanding for researchers working with this and similar antimetabolites. Future research may focus on optimizing its therapeutic index, exploring combination therapies, and identifying novel viral or cancer targets susceptible to pyrimidine synthesis inhibition.

An In-depth Technical Guide on the Discovery and History of 2',3',5'-Tri-O-benzoyl-6-azauridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of 2',3',5'-Tri-O-benzoyl-6-azauridine, a notable prodrug of the antimetabolite 6-azauridine. We delve into the historical context of its development, detailing the rationale behind its synthesis as a more bioavailable form of its parent compound. This guide presents detailed experimental protocols for its synthesis, quantitative data on its cytotoxic activity against various cancer cell lines, and elucidates its primary mechanisms of action, including the inhibition of de novo pyrimidine synthesis and the induction of autophagy-mediated cell death through the p53 and AMPK signaling pathway.

Introduction: The Genesis of a Prodrug

The story of this compound is intrinsically linked to its active form, 6-azauridine. Discovered over six decades ago, 6-azauridine was identified as a pyrimidine nucleoside analogue with significant antitumor and antiviral properties.[1] Early clinical investigations revealed its potential to selectively target and destroy certain types of leukemic cells with minimal toxicity to normal cells.[2] However, the clinical utility of 6-azauridine was hampered by its poor oral bioavailability. This limitation spurred the development of acylated derivatives, designed to enhance its absorption from the gastrointestinal tract. Among these, the triacetyl and tribenzoyl derivatives proved to be effective prodrugs, which, after absorption, are metabolized to release the active 6-azauridine.

This compound, as a benzoylated prodrug, offers improved lipophilicity, facilitating its passage across cellular membranes. Once inside the cell, esterases cleave the benzoyl groups, releasing 6-azauridine to exert its therapeutic effects.

Physicochemical Properties

While specific experimental data for the physical properties of this compound are not extensively published, the properties can be inferred from its structure and the properties of similar benzoylated nucleosides.

| Property | Value |

| Molecular Formula | C29H23N3O9 |

| Molecular Weight | 569.51 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |

| Melting Point | Not reported, but expected to be a defined melting point for a crystalline solid. |

Experimental Protocols

Synthesis of this compound

This protocol is based on general methods for the benzoylation of nucleosides using benzoyl chloride in the presence of pyridine.

Materials:

-

6-Azauridine

-

Anhydrous Pyridine

-

Benzoyl Chloride

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-azauridine (1 equivalent) in anhydrous pyridine.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (at least 3 equivalents, a slight excess is recommended) to the cooled solution with constant stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: After the reaction is complete, cool the mixture again to 0 °C and quench the excess benzoyl chloride by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Dilute the mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

This compound or 6-azauridine

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound or 6-azauridine) in complete culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37 °C with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C.

-

Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.

Biological Activity and Mechanism of Action

Quantitative Data on Cytotoxicity

The cytotoxic activity of 6-azauridine, the active metabolite of this compound, has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

| Cell Line | Cancer Type | IC50 (µM) of 6-Azauridine |

| H460 | Non-Small Cell Lung Cancer | ~10 |

| H1299 | Non-Small Cell Lung Cancer | >100 |

| Jurkat | Acute T Cell Leukemia | ~126 µg/mL (~460 µM)[3] |

| K562 | Chronic Myelogenous Leukemia | ~151 µg/mL (~550 µM)[3] |

| MCF-7 | Breast Cancer | Variable, dependent on experimental conditions |

| A549 | Lung Carcinoma | Variable, dependent on experimental conditions |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Mechanism of Action: Dual-Pronged Attack on Cancer Cells

This compound acts as a prodrug, being hydrolyzed intracellularly to 6-azauridine. 6-Azauridine is then phosphorylated to 6-azauridine monophosphate (6-azaUMP), the active antimetabolite. The anticancer effects of 6-azaUMP are primarily attributed to two distinct mechanisms:

6-azaUMP is a potent competitive inhibitor of orotidylate decarboxylase (ODC), a key enzyme in the de novo pyrimidine biosynthesis pathway. This enzyme catalyzes the conversion of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP). By blocking this crucial step, 6-azaUMP depletes the intracellular pool of pyrimidine nucleotides (UTP and CTP), which are essential for the synthesis of DNA and RNA. The resulting inhibition of nucleic acid synthesis leads to a halt in cell proliferation and ultimately, cell death.[4]

Caption: Inhibition of de novo pyrimidine synthesis by 6-azaUMP.

Recent studies have unveiled a second, complementary mechanism of action for 6-azauridine. It has been shown to induce autophagy-mediated cell death in cancer cells through a signaling pathway involving the tumor suppressor protein p53 and AMP-activated protein kinase (AMPK).[1]

AMPK, a key sensor of cellular energy status, is activated in response to metabolic stress, such as the depletion of nucleotides caused by 6-azauridine. Activated AMPK can then phosphorylate and activate p53. Activated p53, in turn, can transcriptionally regulate genes involved in autophagy, leading to the formation of autophagosomes and the initiation of autophagic flux. This process culminates in a form of programmed cell death that is dependent on the autophagic machinery. This p53- and AMPK-dependent pathway contributes significantly to the overall cytotoxic effect of 6-azauridine.[1]

Caption: 6-Azauridine-induced autophagy-mediated cell death pathway.

Conclusion and Future Perspectives

This compound represents a classic example of a successful prodrug strategy to overcome the pharmacokinetic limitations of a potent anticancer agent. Its history underscores the importance of medicinal chemistry in optimizing drug delivery and efficacy. The dual mechanism of action of its active metabolite, 6-azauridine, involving both the direct inhibition of a critical metabolic pathway and the induction of a complex cell death signaling cascade, makes it a compelling molecule for further study.

Future research could focus on several key areas:

-

Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents, particularly those that induce metabolic stress or target components of the DNA damage response pathway.

-

Biomarker Discovery: Identifying predictive biomarkers to determine which patient populations are most likely to respond to treatment with 6-azauridine-based therapies. The status of p53 and AMPK in tumors could be a promising starting point.

-

Targeted Delivery: Developing novel drug delivery systems to further enhance the tumor-specific delivery of 6-azauridine, potentially minimizing off-target effects and improving the therapeutic index.

References

- 1. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of 2',3',5'-Tri-O-benzoyl-6-azauridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target identification studies of 2',3',5'-Tri-O-benzoyl-6-azauridine, a prodrug with significant antitumor and antiviral activities. Through a comprehensive review of the scientific literature, this document elucidates the mechanism of action, primary molecular target, and the downstream cellular consequences of its activity. Detailed experimental protocols and quantitative data are provided to facilitate further research and drug development efforts in this area.

Executive Summary

This compound is a lipophilic prodrug that readily crosses cellular membranes. Once inside the cell, it is metabolized to its active form, 6-azauridine. This nucleoside analog is subsequently phosphorylated to 6-azauridine-5'-monophosphate (6-aza-UMP). The primary molecular target of 6-aza-UMP is orotidine 5'-monophosphate (OMP) decarboxylase , the terminal enzyme in the de novo pyrimidine biosynthesis pathway. By competitively inhibiting OMP decarboxylase, 6-aza-UMP effectively depletes the intracellular pool of uridine monophosphate (UMP), a critical precursor for the synthesis of RNA and DNA. This disruption of nucleotide metabolism leads to the inhibition of cell proliferation, induction of apoptosis, and a broad-spectrum antiviral effect.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

The central mechanism of action of this compound hinges on the inhibition of UMP synthesis. As a prodrug, it is designed for enhanced cellular uptake. Intracellular esterases cleave the benzoyl groups, releasing 6-azauridine. Uridine-cytidine kinase then phosphorylates 6-azauridine to 6-aza-UMP.

6-aza-UMP acts as a competitive inhibitor of OMP decarboxylase. This enzyme is part of a bifunctional protein in mammals known as UMP synthase (UMPS) , which also possesses orotate phosphoribosyltransferase (OPRT) activity. The inhibition of OMP decarboxylase by 6-aza-UMP leads to the accumulation of orotic acid and orotidine, a hallmark of this compound's activity.[1][2] The resulting depletion of UMP and other downstream pyrimidine nucleotides disrupts RNA and DNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[3]

Quantitative Data

The following tables summarize the key quantitative data related to the inhibitory activity and cellular effects of 6-azauridine and its derivatives.

Table 1: Enzyme Inhibition Data

| Inhibitor | Target Enzyme | Organism/Tissue | Ki | Km of Substrate (OMP) | Reference |

| 6-aza-UMP | OMP Decarboxylase | Human Placenta | - | - | [4] |

| 6-aza-UMP | OMP Decarboxylase | - | 12.4 µM | 5 µM | [5] |

Table 2: Cellular Activity Data

| Compound | Cell Line | Assay Type | IC50 / EC50 | Comments | Reference |

| 6-azauridine | H460 (human lung cancer) | Cell Viability | Induces apoptosis | Dependent on p53 and AMPK | [3][6][7] |

| 6-azauridine | H1299 (human lung cancer) | Cell Viability | Induces cell cycle arrest | p53-null cell line | [3][8] |

| 6-aza-BVDU | Herpes Simplex Virus-1 (HSV-1) | Antiviral Activity | 8 µg/mL | - | [9] |

| 6-aza-BVDU | Herpes Simplex Virus-2 (HSV-2) | Antiviral Activity | 190 µg/mL | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the target identification and characterization of this compound and its active metabolites.

Orotidine 5'-Monophosphate (OMP) Decarboxylase Inhibition Assay

This spectrophotometric assay measures the activity of OMP decarboxylase by monitoring the decrease in absorbance at 295 nm as OMP is converted to UMP.

Materials:

-

30 mM Tris-HCl buffer, pH 8.0

-

75 mM MgCl₂ solution

-

18 mM OMP solution (freshly prepared)

-

Purified UMP synthase or cell lysate containing the enzyme

-

Test inhibitor (e.g., 6-aza-UMP)

-

UV/Vis spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

2.50 mL of 30 mM Tris-HCl buffer, pH 8.0

-

0.30 mL of 75 mM MgCl₂

-

0.10 mL of 18 mM OMP

-

-

For inhibitor studies, add the desired concentration of the inhibitor to the reaction mixture. For the control, add the corresponding vehicle.

-

Equilibrate the mixture to 30°C.

-

Initiate the reaction by adding 0.10 mL of the enzyme solution (containing 30-60 units/mL of OMP decarboxylase).

-

Immediately mix by inversion and record the decrease in absorbance at 295 nm for approximately 5 minutes.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance curve.

-

Determine the Ki value using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).[10]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Cultured cells of interest

-

This compound or 6-azauridine

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

PCR tubes or 96-well plates

-

Thermal cycler or heating block

-

SDS-PAGE and Western blotting reagents

-

Antibody specific for UMP synthase

Procedure:

-

Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

-

Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifugation: Centrifuge the lysates at high speed to separate the soluble fraction (containing non-denatured proteins) from the precipitated denatured proteins.

-

Protein Analysis: Collect the supernatant and analyze the amount of soluble UMP synthase by SDS-PAGE and Western blotting using a specific antibody.

-

Data Analysis: Quantify the band intensities and plot the amount of soluble UMP synthase as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement.[11][12]

Affinity Purification and Mass Spectrometry for Target Identification

This approach is used to isolate and identify the protein targets of a small molecule from a complex biological sample.

Materials:

-

Affinity probe: A derivative of 6-azauridine functionalized with a reactive group (e.g., for photo-affinity labeling) and a reporter tag (e.g., biotin).

-

Cell lysate

-

Streptavidin-conjugated beads (for biotinylated probes)

-

Wash buffers

-

Elution buffer

-

Mass spectrometer

Procedure:

-

Probe Incubation: Incubate the cell lysate with the affinity probe. For photo-affinity probes, irradiate with UV light to induce covalent cross-linking to the target protein.

-

Affinity Capture: Add streptavidin beads to the lysate to capture the biotinylated probe-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads.

-

Proteomic Analysis: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the probe-treated sample compared to control samples. UMP synthase would be expected to be a primary hit in this experiment.

Signaling Pathways and Experimental Workflows

The inhibition of pyrimidine biosynthesis by this compound triggers downstream signaling pathways that contribute to its therapeutic effects.

Signaling Pathway of 6-Azauridine-Induced Cell Death

Recent studies have shown that 6-azauridine induces autophagy-mediated cell death in a manner dependent on p53 and AMP-activated protein kinase (AMPK).[3][6][8] The depletion of pyrimidine nucleotides likely acts as a metabolic stress signal that activates AMPK. Activated AMPK can then initiate autophagy. In cells with functional p53, this pathway can lead to apoptosis.

Caption: Signaling pathway of 6-azauridine.

Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying the molecular target of a bioactive compound like this compound.

Caption: Workflow for target identification.

Conclusion

The target of this compound has been unequivocally identified as OMP decarboxylase, a key enzyme in the de novo pyrimidine biosynthesis pathway. The conversion of this prodrug to its active form, 6-aza-UMP, leads to potent and specific inhibition of this enzyme, resulting in the depletion of essential pyrimidine nucleotides. This mechanism underpins its observed antitumor and antiviral activities. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to design next-generation inhibitors targeting pyrimidine metabolism. The elucidation of its downstream effects on signaling pathways, such as the p53 and AMPK pathways, opens new avenues for exploring combination therapies and understanding the intricate links between cellular metabolism and cell fate decisions.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Analysis of UMP synthase gene and mRNA structure in hereditary orotic aciduria fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The purification and preliminary characterization of UMP synthase from human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design of inhibitors of orotidine monophosphate decarboxylase using bioisosteric replacement and determination of inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral properties of 5-(2-substituted vinyl)-6-aza-2'-deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. pelagobio.com [pelagobio.com]

In Vitro Antitumor Properties of 2',3',5'-Tri-O-benzoyl-6-azauridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the in vitro antitumor properties of 2',3',5'-Tri-O-benzoyl-6-azauridine. A comprehensive review of publicly available scientific literature reveals a notable lack of specific experimental data on the direct antitumor effects of this particular compound. General information categorizes this compound as a purine nucleoside analog, a class of compounds known for their antitumor activities, which are broadly attributed to the inhibition of DNA synthesis and the induction of apoptosis.[1][2] However, specific quantitative metrics such as IC50 values against various cancer cell lines, detailed experimental protocols for its cytotoxic evaluation, and elucidated signaling pathways remain largely undocumented in peer-reviewed literature. This guide, therefore, provides a general overview based on the known properties of its parent compound, 6-azauridine, and the broader class of nucleoside analogs, while highlighting the current data gap for this compound itself.

Introduction

This compound is a benzoylated derivative of 6-azauridine, a pyrimidine nucleoside analog. The addition of benzoyl groups typically increases the lipophilicity of a molecule, which can enhance its permeability across cell membranes, potentially improving its bioavailability and cellular uptake. It is presumed that once inside the cell, the benzoyl groups are cleaved by intracellular esterases, releasing the active parent compound, 6-azauridine.

The antitumor mechanism of 6-azauridine is relatively well-understood. It acts as an antimetabolite, primarily by inhibiting the enzyme orotidine-5'-phosphate decarboxylase, which is crucial for the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a depletion of the pyrimidine nucleotide pool, thereby disrupting DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][3]

Presumed Mechanism of Action

As a prodrug of 6-azauridine, the antitumor activity of this compound is expected to follow a similar mechanistic pathway post-activation.

General Workflow of Antitumor Action:

Caption: Presumed mechanism of this compound.

Quantitative Data

A thorough search of scientific databases did not yield any specific quantitative data, such as half-maximal inhibitory concentration (IC50) values, for the in vitro antitumor activity of this compound against any cancer cell lines. Consequently, a data table for comparison cannot be provided at this time.

Experimental Protocols

Specific, validated experimental protocols for assessing the antitumor properties of this compound are not available in the public domain. However, a generalized experimental workflow for such an investigation would typically include the following standard assays:

General Experimental Workflow:

Caption: A standard workflow for in vitro antitumor drug screening.

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include untreated and vehicle-treated controls.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

-

Treatment: Treat cells with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

For apoptosis , stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

For cell cycle analysis , fix the cells in ethanol and stain with PI in the presence of RNase.

-

-

Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis or phases of the cell cycle.

Signaling Pathways

Due to the lack of specific research, the precise signaling pathways modulated by this compound have not been elucidated. It is hypothesized that the pathways would be similar to those affected by its parent compound, 6-azauridine, which include the p53 and AMPK pathways that are often linked to autophagy-mediated cell death.[1][3]

Conclusion

While this compound holds theoretical promise as an antitumor agent due to its structural relationship with 6-azauridine, there is a significant void in the scientific literature regarding its specific in vitro properties. The information presented in this guide is based on the established activities of its parent compound and general principles of nucleoside analog-based chemotherapy. Future research is imperative to isolate and characterize the direct cytotoxic and mechanistic effects of this compound to validate its potential in drug development. Researchers are encouraged to undertake foundational studies, including cytotoxicity screening across diverse cancer cell lines and mechanistic investigations, to build a comprehensive understanding of this compound's therapeutic potential.

References

Potential Antiviral Spectrum of 2',3',5'-Tri-O-benzoyl-6-azauridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-azauridine is a pyrimidine nucleoside analog that exhibits broad-spectrum antiviral activity against a range of both DNA and RNA viruses.[1][2] Its primary mechanism of action involves the inhibition of de novo pyrimidine biosynthesis, a critical pathway for viral replication.

Core Mechanism of Action

6-azauridine is a prodrug that, upon cellular uptake, is converted to its active form, 6-azauridine-5'-monophosphate (6-aza-UMP).[3][4] 6-aza-UMP is a potent inhibitor of the enzyme orotidylic acid decarboxylase (ODC), also known as uridine monophosphate synthase (UMPS).[3][4] This enzyme catalyzes the final step in the de novo biosynthesis of uridine monophosphate (UMP), a crucial precursor for all pyrimidine nucleotides required for DNA and RNA synthesis. By blocking ODC, 6-azauridine depletes the intracellular pool of pyrimidine nucleotides, thereby hindering viral genome replication and transcription. Some studies suggest that 6-azauridine may have additional mechanisms of action, such as interfering with the transport of orotic acid into the cell.[1]

Caption: Proposed mechanism of action for this compound.

Quantitative Antiviral Activity of 6-Azauridine

The following table summarizes the in vitro antiviral activity of 6-azauridine against a selection of viruses. It is important to note that the potency can vary depending on the cell line and assay conditions used.

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Flaviviridae | Dengue Virus | Vero | Not specified | >8000 | Not selective | [5][6] |

| Flaviviridae | Japanese Encephalitis Virus | Vero | Not specified | >8000 | Not selective | [5][6] |

| Flaviviridae | Yellow Fever Virus | Vero | Not specified | >8000 | Not selective | [5][6] |

| Flaviviridae | West Nile Virus | Not specified | Not specified | Not specified | Not specified | [2] |

| Coronaviridae | Human Coronavirus | Not specified | Not specified | Not specified | Not specified | [3][4] |

| Togaviridae | Chikungunya Virus | Not specified | Not specified | Not specified | Not specified | [3][4] |

| Togaviridae | Semliki Forest Virus | Not specified | Not specified | Not specified | Not specified | [3][4] |

| Picornaviridae | Foot and Mouth Disease Virus | Not specified | Not specified | Not specified | Not specified | [3] |

| Herpesviridae | Herpesvirus hominis types 1 and 2 | Various | Activity observed, but not well substantiated | Toxicity observed | Not specified | [7][8] |

| Poxviridae | Vaccinia Virus | Various | Activity observed, but not well substantiated | Toxicity observed | Not specified | [7][8] |

Note: While active, 6-azauridine was found to be a non-selective inhibitor in studies against flaviviruses due to its cytostatic effect.[5][6]

Experimental Protocols

The following are generalized protocols for assessing the antiviral activity of a compound like 6-azauridine, based on common virological assays.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed Vero or other appropriate host cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C.

-

Compound Addition: Prepare serial dilutions of the test compound (e.g., 6-azauridine) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for a standard MTT cytotoxicity assay.

Plaque Reduction Assay

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.

-

Compound Treatment: Remove the virus inoculum and wash the cells with PBS. Add an overlay medium (e.g., DMEM with 2% FBS and 0.5% agarose) containing different concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-7 days).

-

Plaque Visualization: Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by determining the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Caption: Workflow for a standard plaque reduction assay.

Conclusion and Future Directions

While this compound has not been directly evaluated for its antiviral properties, its parent compound, 6-azauridine, demonstrates a broad spectrum of antiviral activity. The benzoylation of 6-azauridine is a rational prodrug strategy to enhance its pharmacokinetic properties, such as oral bioavailability and cellular permeability. Future research should focus on the direct evaluation of this compound in antiviral assays to confirm its activity and determine its pharmacokinetic profile. Such studies would clarify if this derivative offers a therapeutic advantage over the parent compound. Given the broad-spectrum nature of 6-azauridine, its benzoylated prodrug represents a promising candidate for further investigation in the development of novel antiviral therapies.

References

- 1. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-azauridine for the Treatment of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. scientificlabs.com [scientificlabs.com]

- 5. Interferon, ribavirin, 6-azauridine and glycyrrhizin: antiviral compounds active against pathogenic flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of 6-Azauridine and S-Iododeoxyuridine in the Treatment of Experimental Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Inhibition of DNA Synthesis by 2',3',5'-Tri-O-benzoyl-6-azauridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic nucleoside analog that serves as a prodrug for the potent antimetabolite, 6-azauridine. Its primary mechanism of action involves the disruption of de novo pyrimidine biosynthesis, a critical pathway for the synthesis of DNA and RNA. This technical guide provides a comprehensive overview of the core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in oncology, virology, and drug development.

Introduction

Nucleoside analogs are a cornerstone of chemotherapy and antiviral therapy. Their structural similarity to endogenous nucleosides allows them to interfere with nucleic acid synthesis and other essential cellular processes. This compound belongs to this class of compounds and is characterized by the presence of benzoyl groups at the 2', 3', and 5' positions of the ribose sugar. These modifications enhance its lipophilicity and facilitate cellular uptake. Once inside the cell, it is metabolized to its active form, which ultimately leads to the inhibition of DNA synthesis.

Mechanism of Action: From Prodrug to Active Inhibitor

The biological activity of this compound is contingent on its intracellular conversion to 6-azauridine and its subsequent phosphorylation.

2.1. Intracellular Activation Pathway

This compound is designed as a prodrug to improve its pharmacological properties. The activation process involves two key enzymatic steps:

-

De-benzoylation: Intracellular esterases cleave the benzoyl ester groups from the ribose moiety, releasing the active parent compound, 6-azauridine.

-

Phosphorylation: Uridine-cytidine kinase phosphorylates 6-azauridine to 6-azauridine-5'-monophosphate (AzaUMP).

AzaUMP is the primary active metabolite responsible for the cytostatic and antiviral effects observed with this class of compounds.

Caption: Intracellular activation of this compound.

2.2. Inhibition of Pyrimidine Biosynthesis

The primary molecular target of AzaUMP is orotidine-5'-phosphate decarboxylase (ODCase), a key enzyme in the de novo pyrimidine biosynthetic pathway. This pathway is essential for the synthesis of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides required for DNA and RNA synthesis.

AzaUMP acts as a potent competitive inhibitor of ODCase, binding to the active site and preventing the decarboxylation of orotidine-5'-phosphate (OMP) to UMP. The inhibition of this crucial step leads to a depletion of the intracellular pool of pyrimidine nucleotides, including deoxythymidine triphosphate (dTTP) and deoxycytidine triphosphate (dCTP), which are essential building blocks for DNA replication. The resulting scarcity of these precursors effectively halts DNA synthesis, leading to cell cycle arrest and inhibition of cell proliferation.

Caption: Inhibition of the de novo pyrimidine synthesis pathway.

Quantitative Data

| Inhibitor | Enzyme | Organism | Inhibition Constant (Ki) | Reference |

| 6-Azauridine-5'-monophosphate (AzaUMP) | Orotidine-5'-phosphate Decarboxylase | Yeast | 7-8 x 10-7 M | [1] |

| 6-Azauridine-5'-monophosphate (AzaUMP) | Orotidine-5'-phosphate Decarboxylase | Plasmodium falciparum | 12 ± 3 nM | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibition of DNA synthesis and the underlying mechanism of action of this compound.

4.1. In Vitro Metabolism of this compound

This protocol is adapted from studies on the analogous compound, 2',3',5'-triacetyl-6-azauridine, and can be used to confirm the conversion of the prodrug to 6-azauridine.

Objective: To monitor the conversion of this compound to 6-azauridine in the presence of esterases.

Materials:

-

This compound

-

Porcine liver esterase (PLE) or human plasma

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare the reaction mixture containing phosphate buffer, the prodrug at the desired final concentration, and either PLE or human plasma.

-

Incubate the reaction mixture at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture and quench the enzymatic reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by HPLC to quantify the concentrations of the prodrug and its metabolite, 6-azauridine.

-

Monitor the decrease in the peak corresponding to the prodrug and the increase in the peak corresponding to 6-azauridine over time.

Caption: Workflow for in vitro metabolism analysis.

4.2. DNA Synthesis Inhibition Assay (BrdU Incorporation)

This assay measures the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA as a direct measure of cell proliferation.

Objective: To quantify the inhibitory effect of this compound on DNA synthesis in a cell-based assay.

Materials:

-

Cell line of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

This compound

-

BrdU labeling solution

-

Fixing/Denaturing solution

-

Anti-BrdU antibody (primary antibody)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a period that allows for at least one cell cycle (e.g., 24-48 hours).

-

Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Remove the labeling solution and fix/denature the cells according to the manufacturer's protocol.

-

Add the primary anti-BrdU antibody and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

After incubation and washing, add the TMB substrate and monitor the color development.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition of DNA synthesis for each concentration of the compound and determine the IC50 value.

Caption: Workflow for the BrdU incorporation assay.

4.3. OMP Decarboxylase Activity Assay

This spectrophotometric assay measures the activity of OMP decarboxylase by monitoring the decrease in absorbance as OMP is converted to UMP.

Objective: To determine the inhibitory effect of the active metabolite, AzaUMP, on OMP decarboxylase activity.

Materials:

-

Purified OMP decarboxylase

-

Orotidine-5'-phosphate (OMP) substrate

-

6-Azauridine-5'-monophosphate (AzaUMP) inhibitor

-

Tris-HCl buffer (pH 8.0)

-

Magnesium chloride (MgCl2)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and OMP in a quartz cuvette.

-

To determine the inhibitory effect, add varying concentrations of AzaUMP to the reaction mixture.

-

Initiate the reaction by adding a known amount of OMP decarboxylase.

-

Immediately monitor the decrease in absorbance at 285 nm (the wavelength at which the conversion of OMP to UMP can be observed) over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

-

Determine the kinetic parameters, including the Ki for AzaUMP, by analyzing the reaction rates at different substrate and inhibitor concentrations.

Conclusion

This compound is an effective prodrug that, upon intracellular activation, potently inhibits the de novo pyrimidine synthesis pathway. Its mechanism of action, centered on the competitive inhibition of OMP decarboxylase by its active metabolite AzaUMP, leads to a depletion of essential precursors for DNA synthesis, thereby halting cell proliferation. The experimental protocols detailed in this guide provide a framework for researchers to investigate the efficacy and mechanism of this and similar nucleoside analogs in various therapeutic contexts. A thorough understanding of its molecular interactions and cellular effects is crucial for its continued development and application in the fields of oncology and virology.

References

2',3',5'-Tri-O-benzoyl-6-azauridine and its Role in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-O-benzoyl-6-azauridine (TBAU) is a synthetic derivative of the pyrimidine nucleoside analog 6-azauridine. As a member of the nucleoside analog class of compounds, TBAU holds potential as an anticancer agent, with apoptosis induction being a key putative mechanism of action. This technical guide provides a comprehensive overview of the current understanding of how 6-azauridine and its derivatives may induce apoptosis, serving as a foundational framework for investigating the specific role of TBAU. This document details the probable signaling pathways, presents relevant quantitative data from studies on the parent compound, and offers detailed experimental protocols for the evaluation of TBAU's pro-apoptotic efficacy.

Introduction: Nucleoside Analogs as Apoptosis Inducers

Nucleoside analogs are a class of chemotherapeutic agents that mimic endogenous nucleosides and interfere with nucleic acid synthesis and other essential cellular processes. Their incorporation into DNA or RNA, or the inhibition of enzymes involved in nucleotide metabolism, can trigger cellular stress responses, ultimately leading to programmed cell death, or apoptosis. This compound, as a purine nucleoside analog, is anticipated to exert its anticancer effects through mechanisms that include the disruption of DNA synthesis and the induction of apoptosis[1][2].

The parent compound, 6-azauridine, has been shown to exhibit cytotoxic effects in various cancer cell lines through diverse mechanisms, including the induction of apoptosis. In certain cancer cell lines, such as H460, 6-azauridine treatment leads to an increase in the sub-G1 population and cleavage of poly(ADP-ribose) polymerase (PARP), both hallmarks of apoptosis[3]. It is plausible that the benzoylation of 6-azauridine to form TBAU may enhance its cellular uptake and metabolic stability, potentially leading to a more potent pro-apoptotic response.

Putative Signaling Pathways of TBAU-Induced Apoptosis

Based on studies of 6-azauridine, the apoptotic activity of TBAU is likely to be multifaceted and cell-type dependent. The primary proposed mechanism involves the induction of autophagy-mediated cell death, which, in some cellular contexts, is intrinsically linked to apoptosis[3].

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway of apoptosis is a major route for chemotherapy-induced cell death. It is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

Proposed Mechanism for TBAU:

-

Cellular Stress: TBAU, upon cellular uptake and potential metabolic activation, may inhibit critical enzymes in pyrimidine biosynthesis, leading to nucleotide pool imbalances and replicative stress.

-

p53 and AMPK Activation: This cellular stress can activate key sensor proteins such as p53 and AMP-activated protein kinase (AMPK). Studies on 6-azauridine have demonstrated that its cytotoxic effects are dependent on both p53 and AMPK[3].

-

Bcl-2 Family Regulation: Activated p53 can transcriptionally upregulate pro-apoptotic Bcl-2 family members like Bax. Concurrently, cellular stress can lead to the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant for the initiation of apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic Bcl-2 proteins leads to the oligomerization of Bax and Bak in the outer mitochondrial membrane, forming pores that result in MOMP.

-

Apoptosome Formation and Caspase Activation: MOMP allows the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, assembles into the apoptosome. The apoptosome recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.

-

Execution Phase: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical features of apoptosis.

Caption: Proposed intrinsic apoptosis pathway induced by TBAU.

Data Presentation

| Cell Line | Cancer Type | IC50 (µM) of 6-Azauridine | Effect | Reference |